ApUpG

NMR Spectroscopy RNA Conformation Oligonucleotide Biophysics

ApUpG (adenylyl-(3'→5')-uridylyl-(3'→5')-guanosine) is a trinucleoside diphosphate with the molecular formula C29H36N12O19P2 and a molecular weight of 918.61 g/mol. It is the oligoribonucleotide sequence homologous to the AUG initiation codon, serving as a critical synthetic mimic of the mRNA start signal in prokaryotic and eukaryotic translation systems.

Molecular Formula C29H36N12O19P2
Molecular Weight 918.6 g/mol
CAS No. 3494-35-7
Cat. No. B13748610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApUpG
CAS3494-35-7
Molecular FormulaC29H36N12O19P2
Molecular Weight918.6 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O
InChIInChI=1S/C29H36N12O19P2/c30-21-13-22(33-6-32-21)40(7-34-13)27-17(46)19(9(3-42)56-27)59-62(52,53)55-5-11-20(18(47)26(58-11)39-2-1-12(43)36-29(39)49)60-61(50,51)54-4-10-15(44)16(45)25(57-10)41-8-35-14-23(41)37-28(31)38-24(14)48/h1-2,6-11,15-20,25-27,42,44-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,32,33)(H,36,43,49)(H3,31,37,38,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1
InChIKeyIPRPWOOUPLMMGU-POYLIAOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ApUpG (CAS 3494-35-7) | Trinucleotide AUG Codon Mimic for Translational Initiation Research


ApUpG (adenylyl-(3'→5')-uridylyl-(3'→5')-guanosine) is a trinucleoside diphosphate with the molecular formula C29H36N12O19P2 and a molecular weight of 918.61 g/mol [1][2]. It is the oligoribonucleotide sequence homologous to the AUG initiation codon, serving as a critical synthetic mimic of the mRNA start signal in prokaryotic and eukaryotic translation systems [3]. This compound is used exclusively in research as a defined substrate for studying ribosome assembly, codon-anticodon interactions, and the mechanisms of translational initiation and inhibition [1].

Why Generic AUG Analogs Cannot Substitute for ApUpG in Critical Assays


While other AUG-containing oligonucleotides may appear functionally interchangeable, the specific conformational and stability profile of ApUpG is distinct from closely related analogs such as ApApG and GpUpG [1][2]. This trinucleotide exhibits unique base-stacking, backbone dynamics, and differential binding affinities for initiator tRNAs and ribosomal subunits that are not preserved even among in-class codon mimetics [2][3]. Consequently, substituting ApUpG with a generic or unvalidated analog can lead to significant deviations in ribosomal complex stability, codon-anticodon interaction strength, and the fidelity of translation inhibition models, thereby compromising experimental reproducibility and mechanistic conclusions.

ApUpG (3494-35-7) | Quantitative Differentiation from In-Class Trinucleotides


Conformational Dynamics: Reduced Base-Stacking in ApUpG vs. ApApA and ApApG

ApUpG exhibits significantly reduced base-stacking compared to the trinucleotides ApApA and ApApG. 13C-NMR spectroscopy reveals that upon decreasing temperature from 70°C to 11°C, ApApA and ApApG show large shielding effects (up to 1.7 ppm) of base carbons, whereas ApUpG displays markedly smaller shielding changes [1]. Furthermore, 13C-31P coupling analysis demonstrates that the population of the anti rotamer about the O5′-C5′ bond is lower in ApUpG (approximately 75%) than in ApApA and ApApG (up to 98%), and the CCOP coupling data indicate a substantially different blend of rotamers about the C3′-O3′ bond, shifting from 89/11% (antiperiplanar/synclinal) in ApApG to 55/45% in ApUpG [1].

NMR Spectroscopy RNA Conformation Oligonucleotide Biophysics

Ribosomal Complex Stability: fMet-tRNAf-ApUpG-30S Subunit Complex is More Stable

The 30S ribosomal subunit complex formed with fMet-tRNAf and ApUpG is significantly more stable than the analogous complex with deacylated Met-tRNAf and other aminoacyl-tRNA-mRNA complexes [1]. Thermal dissociation and nitrocellulose filter binding assays demonstrate that the presence of the formyl group on the initiator tRNA is critical for this enhanced stability when ApUpG is used as the template [1].

Translation Initiation Ribosome Biochemistry tRNA Binding

tRNA Binding Specificity: Differential Affinity for E. coli Initiator tRNAs

ApUpG discriminates between different methionine-specific tRNAs from E. coli. The association constant (Ka) for the ApUpG·tRNAMMet complex is only about one-third (approximately 33%) of that measured for the ApUpG·tRNAFMet complex [1]. In contrast, the stability of the ApUpG·tRNAFMet (yeast) complex is greater than that observed with either E. coli tRNA, indicating species-specific differences in binding strength [1].

Codon-Anticodon Interaction tRNA Discrimination Binding Kinetics

Translational Inhibition: ApUpG Competitively Blocks Eukaryotic Initiation

ApUpG, along with its tetranucleotide extensions ApUpGpA and ApUpGpG, blocks initiation of protein synthesis in rabbit reticulocyte lysate by accumulating inactive 80S initiation complexes containing Met-tRNAiMet and ApUpG in a 1:1 stoichiometry [1]. This inhibition is competitive, as it can be largely relieved by increasing the concentration of endogenous globin mRNA [1]. The formation of these inhibitory complexes is dependent on the active recycling of eukaryotic initiation factor 2 (eIF2) [1].

Translation Inhibition Eukaryotic Ribosomes Reticulocyte Lysate

GTP Independence: ApUpG Template Bypasses GTP Hydrolysis Requirement

When ApUpG is used as an artificial mRNA template, the requirement for GTP hydrolysis during initiation complex formation is bypassed. The non-hydrolyzable GTP analog GDPCP can be effectively substituted for GTP in this reaction, a property not observed with natural mRNA templates [1][2]. This indicates that ApUpG uncouples the codon-anticodon interaction from the energy-dependent steps of initiation, allowing for isolated study of binding events.

Translation Initiation GTPase Activity Ribosome Function

Validated Research Applications for ApUpG (CAS 3494-35-7) Based on Quantitative Evidence


Studying Ribosomal Initiation Complex Stability and Assembly

Use ApUpG to form defined, stable 30S initiation complexes with fMet-tRNAf. Its superior complex stability compared to Met-tRNAf and other aminoacyl-tRNAs [1] makes it the gold-standard template for biochemical assays measuring initiation factor function, antibiotic binding, and subunit joining kinetics.

Quantifying Codon-Anticodon Binding Affinities and tRNA Discrimination

Employ ApUpG in binding assays to differentiate between methionine-specific tRNAs. Its well-characterized, 3-fold difference in association constant for E. coli tRNAFMet versus tRNAMMet [2] provides a robust internal control for validating experimental conditions and for quantifying the effects of tRNA modifications or mutations on decoding fidelity.

Inducing and Characterizing Eukaryotic Translational Stalling

Utilize ApUpG to programmatically stall 80S ribosomes in rabbit reticulocyte lysates, leading to the accumulation of inactive initiation complexes in a 1:1 stoichiometry with Met-tRNAiMet [3]. This application is ideal for investigating the mechanisms of eIF2-dependent regulation, the cellular response to ribosome pausing, and the molecular basis of competitive translational inhibition.

Uncoupling Codon Recognition from GTP-Dependent Initiation Steps

Deploy ApUpG as a synthetic template to isolate the initial codon-anticodon binding event. Its unique ability to support initiation complex formation with the non-hydrolyzable analog GDPCP [4] permits the study of binding thermodynamics and kinetics independent of the energetic contributions and conformational changes driven by GTP hydrolysis.

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